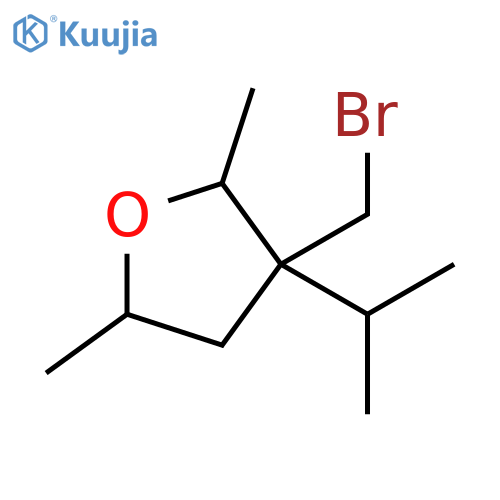

Cas no 2137877-87-1 (Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)-)

Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)-

-

- インチ: 1S/C10H19BrO/c1-7(2)10(6-11)5-8(3)12-9(10)4/h7-9H,5-6H2,1-4H3

- InChIKey: UTTJAQHLHVZGGY-UHFFFAOYSA-N

- ほほえんだ: O1C(C)CC(CBr)(C(C)C)C1C

Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677570-1.0g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 1.0g |

$1272.0 | 2025-03-12 | |

| Enamine | EN300-677570-0.1g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 0.1g |

$1119.0 | 2025-03-12 | |

| Enamine | EN300-677570-10.0g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 10.0g |

$5467.0 | 2025-03-12 | |

| Enamine | EN300-677570-0.05g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 0.05g |

$1068.0 | 2025-03-12 | |

| Enamine | EN300-677570-2.5g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 2.5g |

$2492.0 | 2025-03-12 | |

| Enamine | EN300-677570-0.5g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 0.5g |

$1221.0 | 2025-03-12 | |

| Enamine | EN300-677570-0.25g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 0.25g |

$1170.0 | 2025-03-12 | |

| Enamine | EN300-677570-5.0g |

3-(bromomethyl)-2,5-dimethyl-3-(propan-2-yl)oxolane |

2137877-87-1 | 95.0% | 5.0g |

$3687.0 | 2025-03-12 |

Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)- 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)-に関する追加情報

Introduction to Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl) and Its Significance in Modern Chemical Research

Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl), identified by its CAS number 2137877-87-1, is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This tetrahydropyran derivative features a unique structural framework that makes it a valuable intermediate in the development of complex molecular architectures. The presence of both bromomethyl and isopropyl substituents on the furan ring provides multiple reactive sites, enabling diverse synthetic pathways and applications in medicinal chemistry.

The compound's structural motif, characterized by a highly substituted furan ring, is particularly noteworthy for its potential in constructing biologically active scaffolds. The 3-(bromomethyl) group serves as a versatile electrophile, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes. Meanwhile, the 2,5-dimethyl and 3-(1-methylethyl) substituents contribute to steric and electronic modulation, influencing the compound's reactivity and selectivity in various chemical transformations.

In recent years, there has been growing interest in leveraging such heterocyclic compounds for their pharmaceutical potential. The tetrahydropyran core is known for its stability and compatibility with biological systems, making it an attractive scaffold for drug development. Studies have demonstrated that derivatives of this class exhibit promising activities against a range of therapeutic targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases.

One of the most compelling aspects of Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl) is its utility as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel analogs with enhanced pharmacological properties. For instance, modifications at the 3-bromomethyl position have been explored to develop inhibitors targeting specific enzymatic pathways. These efforts have led to the discovery of compounds with improved binding affinities and reduced toxicity profiles.

The integration of computational chemistry has further accelerated the exploration of this compound's potential. Advanced modeling techniques allow researchers to predict reaction outcomes and optimize synthetic routes with remarkable precision. This synergy between experimental chemistry and computational methods has been instrumental in uncovering new applications for Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl).

Recent publications highlight its role in developing kinase inhibitors, where the unique substitution pattern enhances interactions with target proteins. The ability to fine-tune steric hindrance and electronic distributions through strategic functionalization has made this compound a preferred choice for medicinal chemists seeking to design next-generation therapeutics.

The versatility of Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl) also extends to material science applications. Its structural features make it a candidate for designing polymers with tailored properties, such as enhanced thermal stability or biodegradability. These attributes are particularly relevant in the context of sustainable chemistry initiatives aimed at reducing environmental impact.

In conclusion, Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl) (CAS no. 2137877-87-1) represents a fascinating example of how structural complexity can be harnessed for innovative applications across multiple disciplines. Its unique reactivity profile and broad utility make it an indispensable tool for researchers striving to push the boundaries of chemical synthesis and drug discovery.

2137877-87-1 (Furan, 3-(bromomethyl)tetrahydro-2,5-dimethyl-3-(1-methylethyl)-) 関連製品

- 924909-17-1(4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine)

- 2248412-72-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate)

- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)

- 898562-99-7(PDE10-IN-5)

- 2094485-00-2(1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile)

- 33007-83-9(Trimethylolpropane tris(3-Mercaptopropanoate))

- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)

- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)

- 1932357-61-3((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)

- 2760850-48-2(1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-)